Benzyldodecyldimethylammonium Chloride Dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

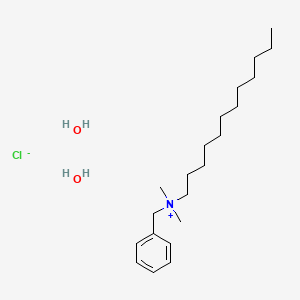

benzyl-dodecyl-dimethylazanium;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJHCWPHEPKXRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyldodecyldimethylammonium chloride dihydrate chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Benzyldodecyldimethylammonium Chloride Dihydrate

Benzyldodecyldimethylammonium chloride (BDDAC), in its dihydrate form, is a quaternary ammonium compound (QAC) that functions as a potent cationic surfactant.[1][2][3][4][5] It is widely recognized for its broad-spectrum antimicrobial properties and is utilized in a diverse range of applications, from industrial biocides and phase transfer catalysts to disinfectants and preservatives in pharmaceutical and cosmetic formulations.[1][3][5][6] This technical guide provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

BDDAC dihydrate typically presents as a white to off-white crystalline powder.[1][2][7] Its structure, featuring a positively charged nitrogen atom, a nonpolar dodecyl tail, and a benzyl group, imparts the amphiphilic character essential to its function as a surfactant.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₈ClN·2H₂O or C₂₁H₄₂ClNO₂ | [6][7][8][9] |

| Molecular Weight | 376.02 g/mol | [6][7][8][9][10] |

| CAS Number | 147228-80-6 | [6][7][8] |

| Anhydrous CAS Number | 139-07-1 | [1][2][3][4][7][11] |

| Appearance | White to off-white powder or crystal | [1][2][7] |

| Purity | >98.0% (HPLC), ≥99% (Titration) | [1][2][7] |

| Melting Point | 44 °C | [10] |

| Anhydrous Melting Point | ~60-65 °C | [3][4][12] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | ≥ 100 mg/mL (265.94 mM) | [6] |

| Ethanol | Readily soluble | [5] |

| Acetone | Readily soluble | [5] |

| 10% DMSO >> 90% Corn Oil | ≥ 2.5 mg/mL (6.65 mM) | [6] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.65 mM) | [6] |

Reactivity and Stability

BDDAC is chemically stable under standard ambient conditions (room temperature).[12][13] However, it is hygroscopic and should be stored in a dry environment.[3][14]

-

Incompatibilities : It is incompatible with strong oxidizing agents, nitrates, and anionic detergents.[12][13][14] The positive charge of the quaternary ammonium ion will cause it to react with and be neutralized by anionic compounds.

-

Hazardous Decomposition : When exposed to fire, BDDAC can decompose to produce hazardous products, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[13]

Biological Activity and Mechanism of Action

As a cationic surfactant, BDDAC's primary biological function is as a broad-spectrum antimicrobial agent, effective against bacteria, fungi, and enveloped viruses.[2][5][6] Its bactericidal or bacteriostatic action is dependent on its concentration.[6] The mechanism of action involves a multi-step disruption of the microbial cell membrane, leading to cell death.

Caption: Antimicrobial mechanism of BDDAC.

This process begins with the electrostatic attraction of the cationic head to the negatively charged microbial cell surface, followed by the insertion of the hydrophobic dodecyl tail into the lipid bilayer.[6] This disrupts the membrane, leading to a loss of integrity and the leakage of essential intracellular components, ultimately causing cell death.[6]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the steps to determine the MIC of BDDAC against a bacterial strain, such as Pseudomonas fluorescens.[6]

Methodology:

-

Preparation of BDDAC Solutions : Prepare a series of twofold dilutions of BDDAC in a suitable sterile liquid growth medium (e.g., Luria-Bertani broth). Concentrations tested may range from 0 to 40 mg/L.[6]

-

Bacterial Inoculum : Prepare a standardized suspension of the test bacterium from an overnight culture, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

-

Inoculation : Inoculate each BDDAC dilution and a growth control (no BDDAC) with the bacterial suspension.

-

Incubation : Incubate the samples under optimal growth conditions (e.g., 30°C for 24 hours).[6]

-

Analysis : Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of BDDAC that completely inhibits visible growth of the organism.[6] For P. fluorescens, the MIC has been reported as 20 mg/L.[6]

Caption: Workflow for MIC determination.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol, adapted from a method for analyzing QACs in agricultural products, is suitable for the quantitative determination of BDDAC in complex matrices.[15]

Methodology:

-

Sample Preparation :

-

Extraction :

-

Collect the upper acetonitrile layer.

-

Filter the extract through a suitable syringe filter (e.g., 0.22 µm Acrodisc) to remove particulates.[15]

-

-

LC-MS/MS Analysis :

-

System : High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[15]

-

Column : C18 reverse-phase column (e.g., Agilent Zorbax XDB C18, 5 µm, 150 x 4.6 mm).[15]

-

Mobile Phase : A gradient of 10 mM ammonium formate in a methanol/water mixture.[15]

-

Injection : Inject a small volume (e.g., 5 µL) of the filtered extract into the system.[15]

-

Detection : Monitor for the specific parent and daughter ion transitions of BDDAC using Multiple Reaction Monitoring (MRM) mode for accurate quantification.

-

Caption: Sample preparation for LC-MS/MS analysis.

Safety and Handling

BDDAC is a hazardous substance that requires careful handling. It is harmful if swallowed and can cause severe skin burns and eye damage.[8][12][16][17] It is also classified as very toxic to aquatic life with long-lasting effects.[8][17]

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [8][12][17] |

| Hazard | H314 | Causes severe skin burns and eye damage. | [12][17] |

| Hazard | H410 | Very toxic to aquatic life with long lasting effects. | [8] |

| Precautionary | P260 | Do not breathe dust or mist. | [12][17] |

| Precautionary | P273 | Avoid release to the environment. | [8][17] |

| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [12][17] |

| Precautionary | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [12][17] |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [12] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

-

Handling : Use in a well-ventilated area and avoid generating dust.[8][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[12][17]

-

Storage : Store in a cool, well-ventilated area in a tightly sealed container.[8] The recommended storage temperature is 4°C, under nitrogen, and away from moisture.[6]

-

First Aid : In case of skin contact, rinse thoroughly with water.[8] For eye contact, flush immediately with large amounts of water.[8] If ingested, rinse the mouth with water and do NOT induce vomiting; seek immediate medical attention.[8][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 139-07-1: Dodecyldimethylbenzylammonium chloride [cymitquimica.com]

- 3. Dodecyldimethylbenzylammonium chloride | 139-07-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound [cymitquimica.com]

- 8. This compound|147228-80-6|MSDS [dcchemicals.com]

- 9. This compound | C21H42ClNO2 | CID 91659090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfachemic.com [alfachemic.com]

- 11. Benzyldimethyldodecylammonium Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. BENZYLDECYLDIMETHYLAMMONIUM CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 14. chem-on.com.ph [chem-on.com.ph]

- 15. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. echemi.com [echemi.com]

In-Depth Technical Guide to the Physical Properties of Benzyldodecyldimethylammonium Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldodecyldimethylammonium chloride dihydrate (BDDA-Cl·2H₂O) is a quaternary ammonium compound with a broad spectrum of applications, notably as a cationic surfactant and a potent antimicrobial agent. Its efficacy in disrupting microbial cell membranes has led to its use in various pharmaceutical, disinfectant, and preservative formulations. A thorough understanding of its physical properties is paramount for formulation development, quality control, and ensuring its safe and effective application. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application. These properties are summarized in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Name | benzyl-dodecyl-dimethylazanium;chloride;dihydrate | [1] |

| CAS Number | 147228-80-6 | [2] |

| Molecular Formula | C₂₁H₄₂ClNO₂ | [1][2] |

| Molecular Weight | 376.02 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | ~60 °C | [4][5] |

| Solubility in Water | 2 g/L at 20 °C | [4] |

| Solubility in Organic Solvents | 866 g/L in organic solvents at 20 °C | [4] |

| Density | 1.03 g/cm³ at 20 °C (for the anhydrous form) | [4] |

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its characterization. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.[6]

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end to a height of 2-3 mm.[7]

-

Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus.[8]

-

The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.[8]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance.[6]

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Apparatus:

-

Conical flasks with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., distilled water, ethanol) in a conical flask.

-

Equilibration: The flask is sealed and placed in a temperature-controlled orbital shaker or water bath (e.g., at 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the same temperature to allow undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method. A calibration curve prepared with standard solutions of known concentrations is used for quantification.[9]

Density Determination (Liquid Displacement Method)

Objective: To determine the density of the solid this compound.

Apparatus:

-

Graduated cylinder

-

Analytical balance

-

A non-reactive liquid in which the solid is insoluble (e.g., a saturated solution of the compound or a non-polar solvent)

Procedure:

-

Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.[10]

-

Initial Volume Measurement: A known volume of the non-reactive liquid is placed in a graduated cylinder, and the initial volume is recorded.[10]

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the displaced solid.[10]

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.[11]

Purity Assay (Potentiometric Titration)

Objective: To determine the purity of this compound.

Apparatus:

-

Autotitrator with a suitable electrode (e.g., silver electrode)

-

Burette

-

Beaker

-

Magnetic stirrer

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in an appropriate solvent (e.g., a mixture of isopropanol and water).

-

Titration: The solution is titrated with a standardized solution of a suitable titrant, such as silver nitrate (AgNO₃). The silver ions react with the chloride ions of the sample.[12]

-

Endpoint Detection: The endpoint of the titration, where all the chloride ions have reacted, is detected by a sharp change in the potential measured by the silver electrode.[12]

-

Calculation: The purity of the sample is calculated based on the volume of the titrant consumed, its concentration, and the initial mass of the sample.

Mechanism of Action as a Biocidal Agent

This compound exerts its antimicrobial effect primarily through the disruption of the microbial cell membrane. This mechanism is a multi-step process that ultimately leads to cell death.

Caption: Biocidal mechanism of Benzyldodecyldimethylammonium Chloride.

Conclusion

This technical guide provides essential information on the physical properties of this compound, along with detailed experimental protocols for their determination. The data and methodologies presented are intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important quaternary ammonium compound. A clear understanding of these fundamental properties is critical for optimizing formulations, ensuring product quality, and advancing its application in various scientific and industrial fields.

References

- 1. This compound | C21H42ClNO2 | CID 91659090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|147228-80-6|MSDS [dcchemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.es [fishersci.es]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. ars.usda.gov [ars.usda.gov]

- 10. tiu.edu.iq [tiu.edu.iq]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. rroij.com [rroij.com]

Benzyldodecyldimethylammonium Chloride Dihydrate: A Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldodecyldimethylammonium chloride (BDDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with a well-established history of use as a broad-spectrum antimicrobial agent.[1][2] Its dihydrate form is frequently utilized in disinfectant formulations for healthcare, industrial, and consumer applications.[1][3] This technical guide provides an in-depth overview of the antimicrobial spectrum of benzyldodecyldimethylammonium chloride dihydrate, focusing on quantitative data, experimental methodologies, and its mechanism of action.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of BDDAC is concentration-dependent, exhibiting both bacteriostatic and bactericidal properties.[1][4] Its activity is influenced by the target microorganism, with Gram-positive bacteria generally showing higher susceptibility than Gram-negative bacteria.[2]

Table 1: Antibacterial Activity of Benzyldodecyldimethylammonium Chloride and Related Benzalkonium Chlorides

| Microorganism | Test Compound | MIC (mg/L) | MBC (mg/L) | Reference(s) |

| Pseudomonas fluorescens | Benzyldimethyldodecylammonium chloride (BDMDAC) | 20 | 10 | [5] |

| Staphylococcus aureus | Alkyldimethylbenzylammonium chloride (ADBAC) | 0.4 - 1.8 | - | [3] |

| Staphylococcus aureus | Benzalkonium chloride (BAC) | 3.9 - 7.8 | - | [6] |

| Staphylococcus aureus | Benzalkonium chloride (BAC) | 2 - 4 | 4 - 8 | [7] |

| Escherichia coli | Benzalkonium chloride (BAC) | 16 - 64 | 16 - 64 | [8] |

| Escherichia coli | Alkyldimethylbenzylammonium chloride (ADBAC) | ≤16 | - | [9] |

| Pseudomonas aeruginosa | Benzalkonium chloride (BAC) | 25 to >350 (adapted) | - | [10] |

| Pseudomonas aeruginosa | Benzalkonium chloride (BAC) | MIC >350 | - | [11] |

| Desulfovibrio desulfuricans | Benzyldimethyldodecylammonium chloride (BDMDAC) | 25 | - | [12] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Table 2: Antifungal Activity of Benzyldodecyldimethylammonium Chloride and Related Benzalkonium Chlorides

| Microorganism | Test Compound | MIC (mg/L) | Reference(s) |

| Candida albicans | Benzalkonium chloride (BAC) | - | [13] |

| Candida albicans | Benzyl bromide derivatives | 250 | [14] |

Table 3: Antiviral Activity of Benzyldodecyldimethylammonium Chloride and Related Benzalkonium Chlorides

| Virus | Efficacy Metric | Result | Reference(s) |

| Enveloped Viruses (e.g., Vaccinia virus, Influenza virus) | Virucidal Activity | Effective | [2][15] |

| Non-enveloped Viruses (e.g., Poliovirus, Adenovirus) | Virucidal Activity | Less effective, requires higher concentrations | [15][16] |

Note: For a disinfectant to claim virucidal activity, a ≥ 3-log10 (99.9%) or ≥ 4-log10 (99.99%) reduction in viral titer is typically required.[1][2][17][18]

Mechanism of Action

The primary mechanism of antimicrobial action for benzyldodecyldimethylammonium chloride is the disruption of microbial cell membranes.[1][2][19] This process can be visualized as a multi-step interaction:

Caption: Mechanism of BDDAC-induced membrane disruption.

The cationic head of the BDDAC molecule is electrostatically attracted to the negatively charged components of the microbial cell membrane, such as phospholipids and proteins.[19] Following this initial binding, the long hydrophobic dodecyl chain inserts into the lipid bilayer, disrupting the intermolecular interactions and leading to a loss of membrane integrity.[4][5] This disruption results in the leakage of essential intracellular components, such as potassium ions and nucleic acids, ultimately leading to cell death.[3][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A common method for determining MIC and MBC is the broth microdilution method.

Caption: Workflow for MIC and MBC determination.

Detailed Methodology:

-

Preparation of BDDAC dilutions: A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation and incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC determination: The MIC is determined as the lowest concentration of BDDAC at which there is no visible growth (turbidity) of the microorganism.

-

MBC determination: An aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. After incubation, the number of viable colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[20]

Virucidal Efficacy Testing

Virucidal activity is typically assessed using suspension tests or carrier tests, such as the ASTM E1053 standard.[1][18]

Caption: General workflow for virucidal carrier testing.

Detailed Methodology:

-

Preparation of virus-inoculated carriers: A standardized amount of the test virus is inoculated onto a non-porous carrier (e.g., glass or stainless steel) and allowed to dry.

-

Exposure to BDDAC: The disinfectant solution is applied to the dried virus on the carrier for a specified contact time and temperature.

-

Neutralization: The action of the disinfectant is stopped by adding a suitable neutralizer.

-

Quantification of remaining virus: The amount of infectious virus remaining on the carrier is quantified, typically by performing serial dilutions and inoculating susceptible host cell cultures. The viral titer is often determined as the 50% Tissue Culture Infective Dose (TCID50).

-

Calculation of log reduction: The log reduction in viral titer is calculated by comparing the titer of the treated carrier to that of an untreated control carrier. A log reduction of ≥3 or ≥4 is generally required to substantiate a virucidal claim.[1][2][17][18]

Conclusion

This compound demonstrates a broad antimicrobial spectrum, with potent activity against a wide range of bacteria and fungi, and notable efficacy against enveloped viruses. Its mechanism of action, centered on the disruption of cell membrane integrity, makes it an effective component in various disinfectant and antiseptic formulations. The provided quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field of antimicrobial drug development and infection control. Further research to expand the quantitative data on its virucidal activity against a broader range of non-enveloped viruses would be beneficial.

References

- 1. microchemlab.com [microchemlab.com]

- 2. The European tiered approach for virucidal efficacy testing – rationale for rapidly selecting disinfectants against emerging and re-emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biocide Susceptibility and Antimicrobial Resistance of Escherichia coli Isolated from Swine Feces, Pork Meat and Humans in Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. hartmann-science-center.com [hartmann-science-center.com]

- 16. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. Virucidal Disinfectant Testing | Element [element.com]

- 19. Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Making sure you're not a bot! [opus4.kobv.de]

Benzyldodecyldimethylammonium Chloride Dihydrate: A Technical Guide to its Molecular Structure and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldodecyldimethylammonium chloride (BDMDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with potent broad-spectrum antimicrobial properties. It is a key active ingredient in numerous disinfectants, antiseptics, and preservatives utilized in healthcare, pharmaceutical, and industrial settings. This technical guide provides an in-depth overview of the molecular structure and biological activity of the dihydrate form of Benzyldodecyldimethylammonium chloride, with a focus on its mechanism of action, quantitative antimicrobial efficacy, and relevant experimental methodologies.

Molecular Structure and Physicochemical Properties

Benzyldodecyldimethylammonium chloride is an organic salt characterized by a positively charged quaternary ammonium cation and a chloride anion. The cationic portion consists of a central nitrogen atom bonded to four organic groups: a benzyl group, a dodecyl (C12) alkyl chain, and two methyl groups. The presence of the long hydrophobic dodecyl chain and the hydrophilic quaternary ammonium head confers amphiphilic properties to the molecule, which are crucial for its surfactant and antimicrobial activities. The dihydrate form indicates the presence of two water molecules per formula unit in its crystalline structure.

While a specific crystal structure for the dihydrate of the C12 variant was not found in the literature, the crystal structure of a close analogue, Benzylhexadecyldimethylammonium chloride dihydrate (C16 variant), reveals an all-trans conformation of the alkyl chain. This suggests a similar linear arrangement for the dodecyl chain in BDMDAC, facilitating its insertion into lipid membranes.

Table 1: Physicochemical Properties of Benzyldodecyldimethylammonium Chloride Dihydrate

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₈ClN·2H₂O | [1] |

| Molecular Weight | 376.02 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water, ethanol, and acetone. | [3] |

| LogP (octanol-water) | 2.63 (for the anhydrous form) | [4] |

Antimicrobial Activity

Benzyldodecyldimethylammonium chloride exhibits a broad spectrum of activity against a wide range of microorganisms, including bacteria (Gram-positive and Gram-negative), fungi (yeasts and molds), and enveloped viruses.[3][5] Its efficacy is dependent on the concentration and the specific microorganism.

Table 2: Antimicrobial Spectrum of Benzyldodecyldimethylammonium Chloride and related Benzalkonium Chlorides

| Microorganism | Type | MIC/Effective Concentration | Reference |

| Pseudomonas fluorescens | Gram-negative Bacteria | MIC: 20 mg/L; MBC: 10 mg/L | [1][6] |

| Staphylococcus aureus | Gram-positive Bacteria | MIC range: ≤2 to 64 µg/ml (for Benzalkonium chloride) | [7] |

| Escherichia coli | Gram-negative Bacteria | High bactericidal activity observed | [8] |

| Candida albicans | Yeast | MIC: 0.25 mg/mL (for a benzyl bromide analogue) | [9] |

| Aspergillus niger | Mold | MIC range: 1-16 µg/ml (for Benzalkonium chloride) | [10] |

| Herpes Simplex Virus type 1 (HSV-1) | Enveloped Virus | Effective inactivation | [11][12] |

| Human Immunodeficiency Virus (HIV-1) | Enveloped Virus | Effective inactivation | [11][12] |

| Human Coronavirus | Enveloped Virus | Ineffective | [11] |

| Human Coxsackievirus | Non-enveloped Virus | Active | [11] |

| Adenovirus | Non-enveloped Virus | Concentration-dependent activity (0.1% virucidal for several types) | [13] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in a significant reduction in bacterial density. Data for some organisms are for the broader category of benzalkonium chloride, of which the C12 variant is a primary component.

Mechanism of Action

The primary mechanism of action of Benzyldodecyldimethylammonium chloride is the disruption of microbial cell membranes.[1][3] This process can be conceptualized as a multi-step interaction leading to loss of membrane integrity and ultimately, cell death.

Signaling Pathway of Membrane Disruption

The following diagram illustrates the proposed sequence of events following the exposure of a bacterial cell to Benzyldodecyldimethylammonium chloride.

Caption: Proposed mechanism of action of Benzyldodecyldimethylammonium chloride on bacterial cells.

Detailed Steps of Action

-

Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium head of BDMDAC is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1]

-

Hydrophobic Interaction and Membrane Penetration: Following the initial electrostatic binding, the long, hydrophobic dodecyl tail penetrates the hydrophobic core of the cytoplasmic membrane.[1]

-

Membrane Disruption: The insertion of the alkyl chain disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and the formation of pores or micelles within the membrane.[1]

-

Increased Permeability and Leakage: This disruption leads to a significant increase in membrane permeability, causing the leakage of essential intracellular components, such as potassium ions (K+), ATP, and nucleic acids.[1][6]

-

Inhibition of Cellular Processes and Cell Death: The loss of essential molecules and the dissipation of the membrane potential disrupt critical cellular processes, including energy production and transport, ultimately leading to bacterial cell death.[1]

Experimental Protocols

Synthesis of Benzyldodecyldimethylammonium Chloride

A general method for the synthesis of n-alkyldimethylbenzylammonium halides involves the quaternization of N,N-dimethylbenzylamine with the corresponding alkyl halide. For the synthesis of Benzyldodecyldimethylammonium chloride, N,N-dimethylbenzylamine would be reacted with 1-chlorododecane. The dihydrate form is typically obtained through crystallization from an aqueous solution.

Illustrative Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the in vitro antimicrobial susceptibility of a compound.

Experimental Workflow:

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cellular Leakage Assay

This assay measures the release of intracellular components, such as potassium ions, as an indicator of membrane damage.

Experimental Workflow:

Caption: General workflow for a cellular leakage assay to assess membrane damage.

Conclusion

This compound is a highly effective broad-spectrum antimicrobial agent. Its activity is derived from its cationic surfactant properties, which lead to the disruption of microbial cell membranes and subsequent cell death. Understanding its molecular structure, physicochemical properties, and mechanism of action is crucial for its effective and safe application in various fields. The provided experimental protocols offer a foundation for further research and development of formulations containing this important biocide. Further investigation into its activity against a wider range of clinically relevant microorganisms and the elucidation of its precise crystal structure would be valuable contributions to the field.

References

- 1. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 4. Dodecyldimethylbenzylammonium chloride | 139-07-1 [chemicalbook.com]

- 5. pharmafocusasia.com [pharmafocusasia.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. journals.plos.org [journals.plos.org]

- 9. Benzyl-dodecyl-dimethylazanium;chloride | C21H38ClN | CID 19909195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C21H42ClNO2 | CID 91659090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

An In-depth Technical Guide to the Cationic Surfactant Properties of Benzyldodecyldimethylammonium Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldodecyldimethylammonium chloride dihydrate (BDMDAC), a quaternary ammonium compound, is a cationic surfactant with a well-established role as a broad-spectrum antimicrobial agent and excipient in pharmaceutical formulations. Its amphiphilic molecular structure, comprising a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl chain, imparts surface-active properties that are pivotal to its functionality. This technical guide provides a comprehensive overview of the core cationic surfactant properties of BDMDAC, with a focus on its physicochemical characteristics, aggregation behavior, antimicrobial efficacy, and applications in drug development. All quantitative data are summarized for clarity, and detailed experimental protocols for key characterization techniques are provided.

Physicochemical Properties

Benzyldodecyldimethylammonium chloride is also known by several synonyms, including Benzododecinium chloride and Benzalkonium chloride (BAC), although it's important to note that some commercial grades of Benzalkonium chloride are mixtures of alkyl homologues.[1][2] The dihydrate form has the chemical formula C₂₁H₄₂ClNO₂ and a molecular weight of approximately 376.0 g/mol .[3][4] The anhydrous form has a molecular weight of 339.99 g/mol .[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | benzyl-dodecyl-dimethylazanium;chloride;dihydrate | [3] |

| Molecular Formula | C₂₁H₄₂ClNO₂ | [3] |

| Molecular Weight | 376.0 g/mol | [3] |

| Anhydrous Molecular Weight | 339.99 g/mol | [5] |

| Appearance | White to off-white crystal powder | [5] |

| Solubility | Readily soluble in water, ethanol, and acetone. | [6] |

Surfactant and Aggregation Behavior

As a cationic surfactant, BDMDAC effectively reduces the surface tension of aqueous solutions. Upon reaching a specific concentration, known as the critical micelle concentration (CMC), the surfactant monomers self-assemble into spherical aggregates or micelles. This behavior is crucial for its function in solubilizing poorly soluble compounds and in its interaction with biological membranes. Some studies have also reported the existence of a second, less distinct CMC, suggesting a transition from spherical to other micellar structures at higher concentrations.[7]

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. For benzyldimethyldodecylammonium bromide (BDDAB), a closely related analogue, the CMC has been determined by both surface tension and density measurements. Given the similar structure, the CMC of the chloride salt is expected to be in a similar range. The presence of electrolytes, such as NaCl, can decrease the CMC of ionic surfactants.[8]

Surface Tension Reduction

The defining characteristic of a surfactant is its ability to lower the surface tension of a liquid. The surface tension of aqueous solutions of BDMDAC decreases with increasing concentration up to the CMC, after which it remains relatively constant.[8]

Table 2: Surfactant Properties of Benzyldodecyldimethylammonium Chloride and its Bromide Analogue

| Parameter | Value | Method | Reference(s) |

| CMC of BDDAB | 5.25 x 10⁻³ M | Surface Tension | [9] |

| CMC of BDDAB | 5.3 x 10⁻³ M | Density Measurement | [9] |

| Second CMC of BDMDAC | 0.082 to 0.104 mol kg⁻¹ | Various (conductivity, refractive index, etc.) | [7] |

Note: Data for the bromide analogue (BDDAB) is provided as a close approximation for the chloride salt.

The following graph illustrates the typical relationship between surface tension and the logarithm of the concentration for benzyldodecyldimethylammonium chloride, clearly indicating the critical micelle concentration.

Caption: Idealized plot of surface tension reduction with increasing surfactant concentration.

Antimicrobial Properties

BDMDAC exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses.[10] Its cationic nature facilitates interaction with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[8] It is generally more effective against Gram-positive bacteria than Gram-negative bacteria.[10]

Mechanism of Action

The primary antimicrobial mechanism of BDMDAC involves a multi-step process initiated by the electrostatic attraction between the cationic surfactant and the anionic components of the microbial cell surface. This is followed by the insertion of the hydrophobic dodecyl tail into the lipid bilayer, disrupting its integrity. This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell lysis.

Caption: Mechanism of antimicrobial action of Benzyldodecyldimethylammonium chloride.

Antimicrobial Spectrum and Efficacy

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The MIC of BDMDAC varies depending on the target microorganism.

Table 3: Antimicrobial Efficacy of Benzyldodecyldimethylammonium Chloride

| Microorganism | MIC | Reference(s) |

| Pseudomonas fluorescens | 20 mg/L | |

| Staphylococcus aureus (HA-MRSA) | 5 µg/mL | [3] |

| Candida albicans | MIC reported at 3.12 mg/L for benzalkonium chloride | [11] |

| Hyaline fungi (general) | ≤ 16 µg/mL | [1] |

Applications in Drug Development

The surfactant and antimicrobial properties of BDMDAC make it a valuable excipient in various pharmaceutical formulations.

Preservative in Formulations

Due to its broad-spectrum antimicrobial activity, BDMDAC is widely used as a preservative in multi-dose aqueous formulations, such as nasal sprays and ophthalmic solutions, to prevent microbial contamination.[9][12] Typical concentrations in nasal sprays range from 0.01% to 0.05%.[12]

Permeation Enhancer

As a cationic surfactant, BDMDAC can interact with biological membranes and has been investigated as a permeation enhancer to improve the absorption of drugs across mucosal surfaces and the skin.[13][14] By transiently disrupting the lipid bilayer of epithelial cells, it can facilitate the transport of co-administered drugs.

The workflow for evaluating a potential permeation enhancer like BDMDAC is outlined below.

Caption: Workflow for evaluating BDMDAC as a permeation enhancer.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Wilhelmy Plate Method

This method measures the surface tension of a solution as a function of surfactant concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration.[15][16]

Materials:

-

Tensiometer with a Wilhelmy plate (platinum)

-

High-precision balance

-

Glass vessel

-

Magnetic stirrer and stir bar

-

This compound

-

High-purity water (e.g., Milli-Q)

Procedure:

-

Prepare a stock solution of BDMDAC in high-purity water at a concentration significantly above the expected CMC.

-

Clean the Wilhelmy plate thoroughly, typically by flaming to red heat, to ensure complete wetting.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place a known volume of high-purity water in the vessel and measure the initial surface tension.

-

Incrementally add small, known volumes of the BDMDAC stock solution to the water, ensuring thorough mixing with the magnetic stirrer after each addition.

-

Allow the solution to equilibrate for a set period before measuring the surface tension.

-

Record the surface tension at each concentration.

-

Plot the surface tension as a function of the logarithm of the BDMDAC concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot (before and after the inflection point).[12]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal culture

-

BDMDAC stock solution

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Prepare a series of two-fold dilutions of the BDMDAC stock solution in the broth directly in the wells of the 96-well plate. The concentration range should bracket the expected MIC.

-

Inoculate each well (except for a sterility control well) with the standardized microbial suspension.

-

Include a positive control well containing only the inoculum and broth (no BDMDAC) and a negative (sterility) control well containing only broth.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

-

The MIC is determined as the lowest concentration of BDMDAC at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[17]

Conclusion

This compound is a versatile cationic surfactant with significant utility in the pharmaceutical sciences. Its well-defined physicochemical properties, predictable aggregation behavior, and potent antimicrobial activity make it an effective preservative and a promising excipient for enhancing drug delivery. A thorough understanding of its surfactant chemistry, as detailed in this guide, is essential for its rational application in the development of safe and effective drug products.

References

- 1. In vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth microdilution reference methodology | PDF [slideshare.net]

- 3. This compound | C21H42ClNO2 | CID 91659090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Dodecylmaltoside Modulates Bicellular Tight Junction Contacts To Promote Enhanced Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Surface and volume properties of dodecylethyldimethylammonium bromide and benzyldimethyldodecylammonium bromide: II. Volumetric properties of dodecylethyldimethylammonium bromide and benzyldimethyldodecylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Critical Micellar Concentration (CMC) measurement [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. 2.2. Surface Activity and Critical Micellar Concentration Determination–Wilhelmy Plate Assay [bio-protocol.org]

- 16. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 17. protocols.io [protocols.io]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-depth Technical Guide on the Interaction of Benzyldodecyldimethylammonium Chloride Dihydrate with Microbial Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Benzyldodecyldimethylammonium chloride dihydrate (BDDA-Cl) and microbial membranes. BDDA-Cl is a quaternary ammonium compound (QAC) with a C12 alkyl chain, widely recognized for its potent antimicrobial properties. This document details its mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for studying its effects, and visualizes key pathways and workflows.

Core Mechanism of Action

Benzyldodecyldimethylammonium chloride is a cationic surfactant that exerts its antimicrobial effects primarily through the disruption of microbial cell membranes.[1][2][3][4][5] The positively charged quaternary ammonium headgroup of the molecule electrostatically interacts with the negatively charged components of the microbial membrane, such as phospholipids and teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.[1][2][3]

Following this initial binding, the hydrophobic dodecyl (C12) alkyl chain penetrates the lipid bilayer, disrupting the membrane's structural integrity.[1][5] This insertion leads to a cascade of events, including:

-

Increased Membrane Permeability: The disruption of the lipid packing results in increased fluidity and permeability of the membrane.[1][2][3]

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions (K+), followed by larger molecules like ATP, nucleotides, proteins, and nucleic acids (DNA and RNA).[1][2][5]

-

Dissipation of Membrane Potential: The uncontrolled movement of ions across the membrane leads to the dissipation of the proton motive force and depolarization of the membrane potential, which is crucial for cellular processes like ATP synthesis and transport.

-

Inhibition of Membrane-Bound Enzymes: BDDA-Cl can also interfere with the function of essential membrane-bound enzymes, further disrupting cellular metabolism.[5]

Ultimately, these events lead to the cessation of essential cellular functions and microbial cell death.

Quantitative Data on Antimicrobial Activity and Membrane Effects

The efficacy of BDDA-Cl and related benzalkonium chlorides (BACs) has been quantified against a range of microorganisms. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Benzyldodecyldimethylammonium Chloride and Related Compounds

| Microorganism | Compound | MIC | MBC | Reference |

| Pseudomonas fluorescens | Benzyldimethyldodecylammonium chloride (BDMDAC) | 20 mg/L | 10 mg/L | [2] |

| Staphylococcus aureus | Benzalkonium chloride (C12, C14, C16 blend) | 0.4 - 1.8 µg/mL | 4 or 8 mg/L | [3][6] |

| Enterococcus hirae | Benzalkonium chloride | 2 mg/L (MIC₅₀) | 2 mg/L (MBC₅₀) | [7] |

| Enterococcus faecalis | Benzalkonium chloride | 2 mg/L (MIC₅₀) | 2 mg/L (MBC₅₀) | [7] |

| Escherichia coli | Benzalkonium chloride | Not specified | - | [8] |

| Candida albicans | Benzalkonium chloride | 0.5% (effective) | - | [9] |

| Aspergillus niger | Benzalkonium chloride | 1 - 16 µg/mL | - | [10] |

Table 2: Effects of Benzyldimethyldodecylammonium Chloride on Bacterial Membrane Properties

| Parameter | Microorganism | Treatment Concentration | Observed Effect | Reference |

| Zeta Potential | Pseudomonas fluorescens | 20 mg/L (MIC) | Change from -31.2 mV to -21.0 mV | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of BDDA-Cl with microbial membranes.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Sterile agar plates

-

Incubator

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the BDDA-Cl stock solution in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism, no BDDA-Cl) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

-

To determine the MBC, take an aliquot from the wells with no visible growth and plate it onto sterile agar plates.

-

Incubate the agar plates for 24-48 hours.

-

The MBC is the lowest concentration that shows no colony formation.

Membrane Permeabilization Assay using Propidium Iodide (PI)

This assay measures the integrity of the cytoplasmic membrane. Propidium iodide is a fluorescent dye that cannot penetrate intact membranes but can enter cells with damaged membranes and intercalate with DNA, emitting red fluorescence.

Materials:

-

Test microorganism

-

Phosphate-buffered saline (PBS)

-

BDDA-Cl solutions of various concentrations

-

Propidium iodide solution (1 mg/mL stock)

-

Fluorometer or flow cytometer

Procedure:

-

Grow the microbial culture to the mid-log phase, then harvest the cells by centrifugation.

-

Wash the cells twice with PBS and resuspend them in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

-

Add BDDA-Cl to the cell suspension at various final concentrations. Include an untreated control.

-

Incubate the suspensions for a defined period (e.g., 30 minutes) at room temperature.

-

Add propidium iodide to a final concentration of 2 µg/mL to each suspension.

-

Incubate in the dark for 15 minutes.

-

Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or analyze the cell population by flow cytometry. An increase in fluorescence indicates membrane damage.

Measurement of Intracellular Potassium (K+) Leakage

This assay quantifies the release of potassium ions from the cytoplasm, which is an early indicator of membrane damage.

Materials:

-

Test microorganism

-

Low-potassium buffer

-

BDDA-Cl solutions

-

Potassium-selective electrode

-

Centrifuge

Procedure:

-

Prepare a dense suspension of washed microbial cells in a low-potassium buffer.

-

Equilibrate the cell suspension at room temperature while monitoring the baseline extracellular K+ concentration with a potassium-selective electrode.

-

Add BDDA-Cl to the suspension and continuously record the change in extracellular K+ concentration over time.

-

To determine the total intracellular K+, lyse a separate aliquot of the cells (e.g., by boiling or adding a strong detergent like Triton X-100) and measure the K+ concentration.

-

Express the K+ leakage as a percentage of the total intracellular potassium.

Measurement of ATP Leakage

This assay quantifies the release of ATP from the cytoplasm into the extracellular medium.

Materials:

-

Test microorganism

-

Buffer (e.g., HEPES)

-

BDDA-Cl solutions

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

Procedure:

-

Prepare a washed cell suspension in buffer.

-

Add BDDA-Cl to the cell suspension at various concentrations.

-

At different time points, take aliquots of the suspension and centrifuge to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add the ATP-releasing reagent from the kit to the supernatant and incubate as per the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Create a standard curve with known ATP concentrations to quantify the amount of leaked ATP.

Measurement of Protein Leakage (Bradford Assay)

This assay quantifies the total protein released from the cytoplasm.

Materials:

-

Test microorganism

-

Buffer

-

BDDA-Cl solutions

-

Bradford reagent

-

Bovine Serum Albumin (BSA) for standard curve

-

Spectrophotometer

Procedure:

-

Treat a microbial cell suspension with different concentrations of BDDA-Cl over a time course.

-

Centrifuge the samples to separate the cells from the supernatant.

-

Mix a known volume of the supernatant with the Bradford reagent.

-

Incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 595 nm.

-

Prepare a standard curve using known concentrations of BSA to determine the protein concentration in the supernatant.

Measurement of DNA/RNA Leakage

This assay quantifies the release of nucleic acids from the cytoplasm.

Materials:

-

Test microorganism

-

Buffer

-

BDDA-Cl solutions

-

UV-Vis Spectrophotometer

Procedure:

-

Treat a microbial cell suspension with BDDA-Cl at various concentrations and for different durations.

-

Centrifuge the samples to pellet the cells.

-

Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer. An increase in absorbance at 260 nm indicates the leakage of nucleic acids.

Measurement of Membrane Potential

This assay uses a fluorescent probe, such as DiSC₃(5), to monitor changes in the bacterial membrane potential. DiSC₃(5) is a cationic dye that accumulates in polarized cells, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.[1][3][4][11]

Materials:

-

Test microorganism

-

Appropriate buffer or growth medium

-

DiSC₃(5) stock solution

-

BDDA-Cl solutions

-

Fluorometer

Procedure:

-

Prepare a washed cell suspension in the desired buffer or medium.

-

Add DiSC₃(5) to the cell suspension to a final concentration of around 0.5-2 µM and incubate until a stable, quenched fluorescence signal is achieved.

-

Record the baseline fluorescence.

-

Add BDDA-Cl to the cell suspension and continuously monitor the fluorescence intensity over time (excitation ~622 nm, emission ~670 nm).[1] An increase in fluorescence indicates membrane depolarization.

-

As a positive control for complete depolarization, an ionophore such as valinomycin or gramicidin can be added at the end of the experiment.

Visualizations

The following diagrams illustrate the mechanism of action of BDDA-Cl and a general experimental workflow for its characterization.

Caption: Mechanism of BDDA-Cl interaction with the microbial membrane.

Caption: Experimental workflow for characterizing BDDA-Cl's membrane activity.

Conclusion

This compound is a potent antimicrobial agent that primarily targets the microbial membrane, leading to its disruption and subsequent cell death. Understanding its mechanism of action and having robust experimental protocols to quantify its effects are crucial for its effective application in disinfectant formulations and for the development of new antimicrobial strategies. The data and methods presented in this guide provide a solid foundation for researchers and professionals working in this field.

References

- 1. Membrane potential detection [bio-protocol.org]

- 2. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. frontiersin.org [frontiersin.org]

- 5. ciencia.ucp.pt [ciencia.ucp.pt]

- 6. Disinfectant and Antimicrobial Susceptibility Studies of Staphylococcus aureus Strains and ST398-MRSA and ST5-MRSA Strains from Swine Mandibular Lymph Node Tissue, Commercial Pork Sausage Meat and Swine Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid screening of benzyl dodecyl dimethyl ammonium bromide co-metabolic degrading bacteria based on NIR hyperspectral imaging technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. library.scconline.org [library.scconline.org]

- 9. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]

In-Depth Technical Guide: The Thermal Degradation Pathway of Benzyldodecyldimethylammonium Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathway of benzyldodecyldimethylammonium chloride dihydrate, a widely used quaternary ammonium compound (QAC) in the pharmaceutical and chemical industries. Understanding its thermal stability and decomposition products is crucial for ensuring product quality, safety, and efficacy in various applications.

Thermal Stability and Decomposition Profile

A typical TGA thermogram of benzalkonium chloride reveals a single-step weight loss commencing at approximately 180°C and concluding around 300°C[1]. This indicates the temperature range within which the organic structure of the molecule undergoes significant degradation. For the dihydrate form, an initial weight loss corresponding to the two water molecules would be expected at a lower temperature, typically below 150°C.

Table 1: Illustrative Thermal Decomposition Data for Benzalkonium Chloride

| Parameter | Value | Reference |

| Onset of Decomposition | ~180 °C | [1] |

| Completion of Decomposition | ~300 °C | [1] |

| Weight Loss | Single Step | [1] |

Note: This data is for Benzalkonium Chloride and serves as an estimate for this compound. The initial dehydration step is not included.

Primary Thermal Degradation Pathways

The thermal degradation of benzyldodecyldimethylammonium chloride proceeds through two primary, often competing, reaction pathways: Hofmann elimination and Stevens rearrangement . The prevalence of each pathway is influenced by factors such as temperature, the presence of a base, and the molecular structure of the compound.

Hofmann Elimination

Hofmann elimination is a well-established degradation route for quaternary ammonium salts.[2] Under thermal stress, the chloride anion acts as a base, abstracting a proton from the carbon beta to the nitrogen atom. This results in the formation of an alkene, a tertiary amine, and hydrochloric acid. For benzyldodecyldimethylammonium chloride, two potential Hofmann elimination products can be formed from the dodecyl chain.

Stevens Rearrangement

The Stevens rearrangement is another key pathway, particularly for quaternary ammonium salts containing a benzyl group.[3][4] This reaction involves the migration of a group (in this case, the benzyl or a methyl group) from the nitrogen atom to an adjacent carbon atom of another alkyl group, typically initiated by the formation of an ylide intermediate.[3][4]

Diagram 1: Proposed Thermal Degradation Pathways

Caption: Proposed major thermal degradation pathways for benzyldodecyldimethylammonium chloride.

Experimental Protocols

The analysis of the thermal degradation of this compound typically involves a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the thermal stability, dehydration, and decomposition temperatures of the compound.

Methodology:

-

Instrument: A simultaneous TGA-DSC instrument is used.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an aluminum or ceramic crucible.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 400-600°C.

-

Heating Rate: A linear heating rate, typically 10°C/min, is applied.[5]

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The TGA data provides the percentage of weight loss as a function of temperature, allowing for the determination of dehydration and decomposition stages. The DSC data reveals endothermic or exothermic events associated with phase transitions (e.g., melting) and decomposition.

Diagram 2: Experimental Workflow for TGA-DSC Analysis

Caption: A typical workflow for the thermal analysis of hydrated organic salts using TGA-DSC.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is employed to separate and identify the volatile and semi-volatile products of thermal degradation.

Methodology:

-

Instrument: A gas chromatograph coupled with a mass spectrometer and equipped with a pyrolysis unit.

-

Sample Preparation: A small amount of the sample (microgram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis Conditions:

-

Temperature: The sample is rapidly heated to a specific temperature, typically in the range of 250-300°C, to induce thermal decomposition.

-

Atmosphere: The pyrolysis is carried out in an inert gas (e.g., helium) which also serves as the carrier gas for the GC.

-

-

GC-MS Analysis:

-

Separation: The pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase. A common column choice is a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

-

Identification: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries for identification.

-

Conclusion

The thermal degradation of this compound is a complex process involving dehydration followed by decomposition through competing Hofmann elimination and Stevens rearrangement pathways. A thorough understanding of these processes, facilitated by analytical techniques such as TGA, DSC, and Py-GC-MS, is essential for professionals in research and drug development to ensure the stability, safety, and quality of products containing this versatile compound. Further research to obtain specific quantitative thermal analysis data for the dihydrate form would be beneficial for more precise process control and formulation development.

References

An In-depth Technical Guide to Benzyldodecyldimethylammonium Chloride Dihydrate (CAS: 147228-80-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyldodecyldimethylammonium chloride dihydrate, a quaternary ammonium compound with significant applications in antimicrobial research and development. This document details its chemical and physical properties, mechanism of action, relevant experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family.[1][2] Its amphiphilic nature, consisting of a hydrophilic quaternary ammonium head and a hydrophobic dodecyl tail, allows it to interact with and disrupt microbial cell membranes.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 147228-80-6 | [5][6] |

| Molecular Formula | C₂₁H₄₂ClNO₂ | [5] |

| Molecular Weight | 376.02 g/mol | [5] |

| Appearance | White to off-white crystalline solid/powder | [6][7] |

| Melting Point | 44 °C | [8][9] |

| Solubility | Soluble in water, DMSO, ethanol, and acetone. | [9][10][11] |

| Purity | >98.0% (by HPLC) | [12][13] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 400 mg/kg | [8][14] |

Mechanism of Antimicrobial Action

The primary mechanism of action for Benzyldodecyldimethylammonium chloride is the disruption of microbial cell membranes.[3][15] This process involves a series of interactions leading to cell lysis and death.

-

Adsorption and Binding: The positively charged quaternary ammonium head electrostatically interacts with the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3][4]

-

Hydrophobic Interaction: The long dodecyl chain penetrates the hydrophobic lipid bilayer of the cell membrane.[1][3]

-

Membrane Disruption: This insertion disrupts the membrane's integrity, leading to increased permeability.[1][3][16]

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions (like K⁺) and macromolecules (such as proteins and nucleotides), leading to the dissipation of the proton motive force and ultimately cell death.[1][3][16]

-

Protein Denaturation: At higher concentrations, it can also denature essential cellular proteins, further contributing to its antimicrobial effect.[3]

Antimicrobial Efficacy

This compound exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 3: Antimicrobial Spectrum (MIC/MBC)

| Microorganism | Strain | MIC (mg/L) | MBC (mg/L) | Reference |

| Pseudomonas fluorescens | (Not specified) | 20 | 10 | [1] |

| Desulfovibrio desulfuricans | (Not specified) | 25 | - | [17] |

| Listeria monocytogenes | (Various strains) | 0.25 - 20 | 0.50 - 20 | [18] |

| Staphylococcus aureus (MRSA) | (Not specified) | Active | - | [2] |

| Pseudomonas aeruginosa (MDR) | (Not specified) | Active | - | [2] |

Experimental Protocols

Synthesis of Benzyldodecyldimethylammonium Chloride

A general method for the synthesis of the anhydrous form involves the quaternization of N,N-dimethyldodecylamine with benzyl chloride.[19][20]

Materials:

-

N,N-dimethyldodecylamine

-

Benzyl chloride

-

Water or an organic solvent (e.g., butanone)[20]

Procedure:

-

Dissolve equimolar amounts of N,N-dimethyldodecylamine and benzyl chloride in a suitable solvent (e.g., 2-3 mL of water for a 6 mmol scale).[19]

-

Stir the mixture at an elevated temperature (e.g., 60-95 °C) for a period ranging from 20 minutes to several hours.[19][21]

-

Monitor the reaction for completion.

-

Remove the solvent under reduced pressure.

-

The resulting product can be purified by recrystallization or column chromatography.[19] For the dihydrate form, water is added during the synthesis or workup to facilitate crystallization.[20]

Antimicrobial Susceptibility Testing (Agar Dilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.[22][23][24]

Materials:

-

This compound stock solution

-

Mueller-Hinton Agar (MHA)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile petri dishes

-

Sterile diluent (e.g., saline or broth)

Procedure:

-

Prepare Agar Plates: Melt MHA and cool to 45-50°C. Add appropriate volumes of the stock solution to the molten agar to create a series of plates with decreasing concentrations of the compound. Pour the agar into petri dishes and allow to solidify.[22]

-

Inoculate: Spot-inoculate the standardized bacterial suspension onto the surface of each agar plate, including a control plate with no compound.

-

Incubate: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.[20]

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[23][25]

Safety and Handling

This compound is harmful if swallowed and can cause severe skin and eye irritation.[14][26] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a potent antimicrobial agent with a well-understood mechanism of action. Its broad-spectrum efficacy makes it a valuable compound for research and development in the fields of disinfectants, antiseptics, and novel anti-infective therapies. The information and protocols provided in this guide serve as a foundational resource for professionals working with this compound.

References

- 1. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 4. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 5. This compound | C21H42ClNO2 | CID 91659090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | 147228-80-6 [amp.chemicalbook.com]

- 10. ALKYLDIMETHYLBENZYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 11. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 12. apexbt.com [apexbt.com]

- 13. This compound [cymitquimica.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitive Properties of Benzyldimethyldodecylammonium Chloride on Microbial Corrosion of 304 Stainless Steel in a Desulfovibrio desulfuricans-Inoculated Medium [mdpi.com]

- 18. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes [mdpi.com]

- 19. Dodecyldimethylbenzylammonium chloride | 139-07-1 [chemicalbook.com]